Neopentyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

MISCIBLE WITH ALC, ETHER; IN WATER: ABOUT 3.5% @ 25 °C

Water solubility = 3.5X10+4 mg/L at 25 °C.

Synonyms

Canonical SMILES

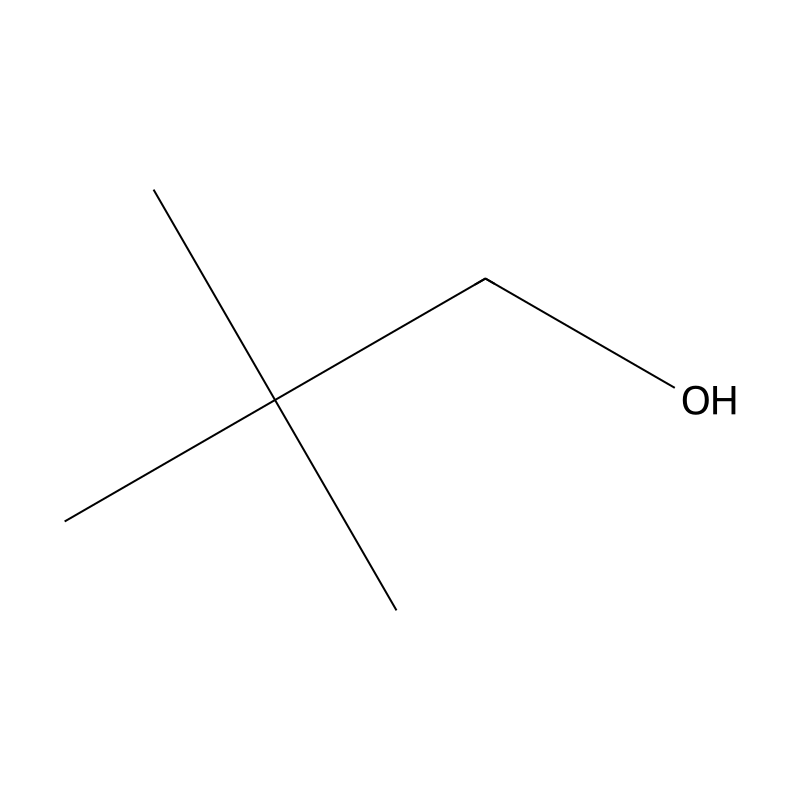

Neopentyl alcohol, with the chemical formula (CH₃)₃CCH₂OH, is a colorless solid compound that belongs to the family of alcohols. It is one of the eight isomers of pentyl alcohol and is characterized by its unique structure, which includes a tertiary carbon atom bonded to a hydroxyl group. This compound was first synthesized in 1891 by L. Tissier through a reduction process involving trimethylacetic acid and trimethylacetyl chloride with sodium amalgam .

The Mitsunobu Reaction:

One of the primary applications of neopentyl alcohol is in the Mitsunobu reaction. This reaction is a versatile tool in organic synthesis for forming various functional groups, particularly esters and ethers, from readily available starting materials. Neopentyl alcohol serves as the nucleophile in this reaction, offering advantages like:

- High reactivity: Its tertiary alcohol structure makes it more reactive than primary or secondary alcohols, leading to efficient coupling .

- Steric hindrance: The presence of three methyl groups around the central carbon atom creates steric hindrance, which can be beneficial in reactions involving sterically hindered substrates . This allows for selective coupling in complex molecules.

For example, a research study utilized neopentyl alcohol in the Mitsunobu reaction to synthesize a novel class of anti-inflammatory agents .

Organic Synthesis and Medicinal Chemistry:

Beyond the Mitsunobu reaction, neopentyl alcohol finds use in various areas of organic synthesis and medicinal chemistry due to its unique properties:

- Stability: It exhibits good thermal and chemical stability, making it suitable for reactions requiring specific reaction conditions [Source: Fisher Scientific - ].

- Solubility: Its solubility in various organic solvents allows for its incorporation into diverse reaction mixtures [Source: Fisher Scientific - ].

These properties make neopentyl alcohol a valuable tool for researchers in the development of new drugs, materials, and other complex molecules. For instance, a research group employed neopentyl alcohol as a starting material for the synthesis of novel fluorescent probes for biological imaging .

- Reaction with Hydrohalic Acids: When treated with concentrated hydrobromic acid, neopentyl alcohol undergoes an S_N1 mechanism due to steric hindrance, leading to the formation of 2-bromo-2-methylbutane. This reaction involves the formation of a stable tertiary carbocation after the hydroxyl group is protonated and leaves as water .

- Conversion to Neopentyl Iodide: Neopentyl alcohol can be converted into neopentyl iodide through treatment with triphenylphosphite and methyl iodide .

- Reaction with Concentrated Hydrochloric Acid: Similar to its reaction with hydrobromic acid, neopentyl alcohol reacts with concentrated hydrochloric acid to yield neopentyl chloride or a mixture of products depending on the conditions .

Neopentyl alcohol can be synthesized through several methods:

- Reduction of Trimethylacetic Acid: A common method involves reducing trimethylacetic acid using lithium aluminum hydride, which produces neopentyl alcohol as a primary product .

- Hydroperoxide of Diisobutylene: Another synthesis route includes the hydroperoxide of diisobutylene, which can yield neopentyl alcohol through subsequent reactions .

- High-Purity Synthesis: A novel method for producing high-purity neopentyl alcohol involves the reduction of pivalic acid esters using metallic sodium in an alcohol medium at controlled temperatures (50-90 °C). This method achieves purities greater than 99.9% .

Neopentyl alcohol has various applications across different fields:

- Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve various organic compounds.

- Intermediate in Chemical Synthesis: Neopentyl alcohol is used as an intermediate in the production of plasticizers, lubricants, and other chemical derivatives.

- Pharmaceuticals and Agrochemicals: It may be utilized in the manufacture of pharmaceutical compounds and agrochemicals due to its reactive hydroxyl group.

Neopentyl alcohol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Structure Type | Key Features |

|---|---|---|---|

| Pentanol | C₅H₁₂O | Linear Alcohol | Straight-chain structure |

| Isobutanol | C₄H₁₀O | Branched Alcohol | One less carbon; less steric hindrance |

| 2-Methyl-2-butanol | C₅H₁₂O | Branched Alcohol | Tertiary alcohol; similar reactivity |

| 3-Pentanol | C₅H₁₂O | Linear Alcohol | Secondary alcohol; different reactivity |

Uniqueness of Neopentyl Alcohol:

- Neopentyl alcohol's unique branched structure leads to distinctive reactivity patterns compared to linear or less hindered branched alcohols.

- Its ability to form stable tertiary carbocations makes it particularly reactive towards electrophiles.

Physical Description

Color/Form

XLogP3

Boiling Point

114 °C

Flash Point

Vapor Density

Density

LogP

log Kow = 1.31

Odor

Melting Point

53 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 70 of 202 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 132 of 202 companies with hazard statement code(s):;

H226 (32.58%): Flammable liquid and vapor [Warning Flammable liquids];

H228 (67.42%): Flammable solid [Danger Flammable solids];

H319 (28.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

16 MM HG @ 20 °C

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

1-Propanol, 2,2-dimethyl-: ACTIVE

...USED IN MFR OF LACQUERS, CHEMICALS, RUBBER, PLASTICS, FRUIT ESSENCES, & EXPLOSIVES, THEY ARE USED AS COMPONENT OF PAINT STRIPPERS & HYDRAULIC FLUIDS & AS INTERMEDIATE OF ORE-FLOTATION AGENTS & OTHER AMYL DERIVATIVES. /AMYL ALC/

...SOLVENTS FOR CAMPHOR, ALKALOIDS, SOFT COPALS, ESTER GUMS, RESINS, IODINE, PHOSPHORUS & SULFUR. /PENTANOLS/

Storage Conditions

Stability Shelf Life

Dates

Cut-off phenomenon in the protective effect of alcohols against lysophosphatidylcholine-induced calcium overload

Louis-Jean Bordeleau, Laimonis Gailis, Dominique Fournier, Marc Morissette, Thérèse Di Paolo, Pascal DaleauPMID: 15909177 DOI: 10.1007/s00424-005-1425-3